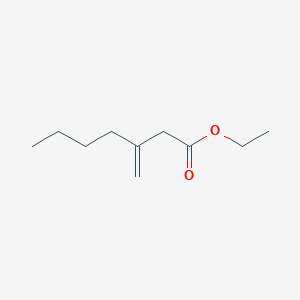
Ethyl 3-methyleneheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyleneheptanoate is an organic compound with the molecular formula C₁₀H₁₈O₂. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a methylene group attached to the third carbon of the heptanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-methyleneheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyleneheptanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing catalysts like sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or other substituted products.
Applications De Recherche Scientifique
Ethyl 3-methyleneheptanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-methyleneheptanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-methyleneheptanoate can be compared with other similar esters, such as ethyl heptanoate and ethyl 3-methylheptanoate. While these compounds share structural similarities, this compound is unique due to the presence of the methylene group, which imparts distinct chemical and physical properties.
List of Similar Compounds
- Ethyl heptanoate
- Ethyl 3-methylheptanoate
- Ethyl 3-ethylheptanoate
These compounds differ in their substituents and functional groups, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl 3-methylideneheptanoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h3-8H2,1-2H3 |
Clé InChI |
RJYSICKNNUNHQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13023697.png)
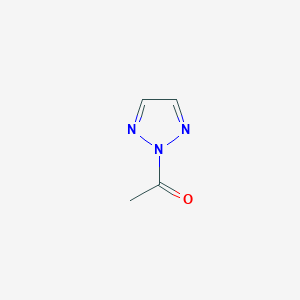
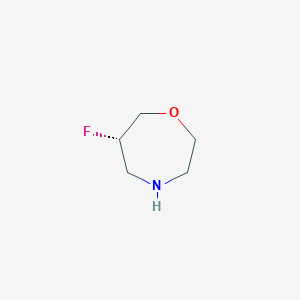
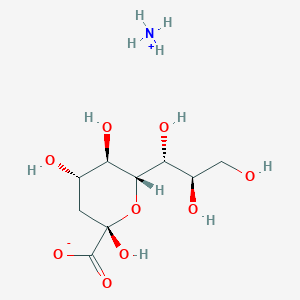
![8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride](/img/structure/B13023729.png)
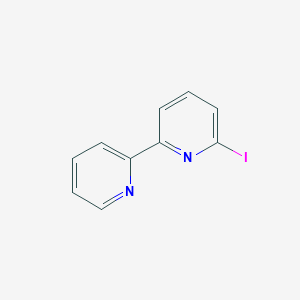
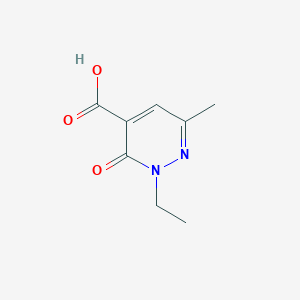

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13023770.png)
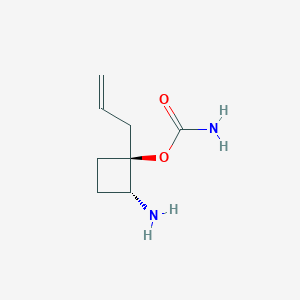
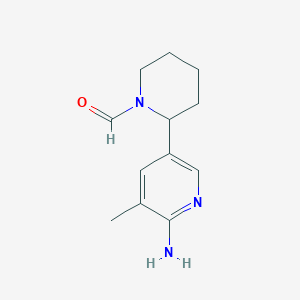
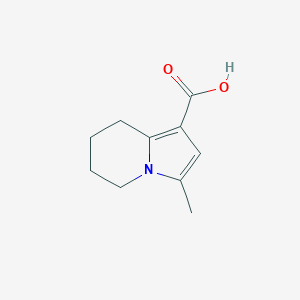
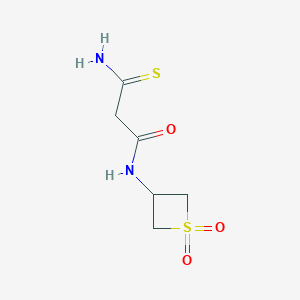
![1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13023808.png)
